[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
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Overview
Description
[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, amino, and oxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of a purine derivative followed by the introduction of the oxolan-2-yl group. The reaction conditions often require the use of acetic anhydride as the acetylating agent and a base such as pyridine to facilitate the reaction. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The acetoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxo group can produce hydroxyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base structure makes it a candidate for investigating DNA and RNA binding properties, which can have implications in genetic research and drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in the design of antiviral or anticancer agents.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials and chemical processes. Its reactivity and functional group diversity make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The purine base structure allows it to bind to nucleic acids, potentially interfering with DNA replication and transcription processes. Additionally, the compound’s functional groups can form covalent bonds with proteins, altering their function and activity. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the purine ring.
Inosine: A nucleoside that is structurally similar but lacks the acetoxy groups present in [3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of acetoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H19N5O8 |
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Molecular Weight |
409.35 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) |
InChI Key |
QHMGQUDDESFBBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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